molecular formula C22H17NO2S2 B11654602 2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione

2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11654602
M. Wt: 391.5 g/mol
InChI Key: SQSNLRLVPGLONS-UHFFFAOYSA-N
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Description

This compound belongs to the class of annelated 1,2-dithiolo[3,4-c]quinoline derivatives, characterized by a tricyclic dithioloquinoline core fused with an indene-dione moiety. The presence of the 1,2-dithiol-3-thione fragment confers redox-modulating properties, enabling hydrogen sulfide (H₂S) release, which plays a role in chemoprotection and mitochondrial antioxidant activity . The 4,4,8-trimethyl substituents on the dihydroquinoline ring enhance steric stability and influence kinase inhibition selectivity .

The compound has been synthesized via nucleophilic substitution reactions, as demonstrated in the reaction of 1-methylthio-dithioloquinoline iodides with arylamines (e.g., 4-ethoxycarbonylphenylamine), yielding the target product with high regioselectivity . Its structure has been confirmed via HPLC-HRMS (e.g., molecular ion peak at m/z 485.0843 for related derivatives) .

Properties

Molecular Formula

C22H17NO2S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)indene-1,3-dione

InChI

InChI=1S/C22H17NO2S2/c1-11-8-9-15-14(10-11)16-20(26-27-21(16)22(2,3)23-15)17-18(24)12-6-4-5-7-13(12)19(17)25/h4-10,23H,1-3H3

InChI Key

SQSNLRLVPGLONS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=C4C(=O)C5=CC=CC=C5C4=O)SS3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline with 2,3-dihydro-1H-indene-1,3-dione under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Kinase Inhibition Profiles

The compound shares structural homology with other dithioloquinoline derivatives, differing in substituents and annelated fragments. Key analogues and their activities are summarized below:

Compound Name Structural Features Kinase Targets (IC₅₀, µM) Key Findings
Target Compound 4,4,8-Trimethyl-dithioloquinoline + indene-dione JAK3, NPM1-ALK, cRAF Multi-kinase inhibition; IC₅₀ < 1 µM for JAK3
Compound 2q (Dithiolo-pyrrolo-quinoline-dione) Morpholinylcarbonothioyl substituent JAK3 (0.46 µM), cRAF (5.34 µM) High JAK3 selectivity; weaker cRAF inhibition
Compound 3e 4-Chlorobenzyloxy-phenylamine substituent Not tested experimentally Predicted pleiotropic activity via PASS Online
Compound 2c (5-Benzyl-morpholinyl derivative) Benzyl + morpholinyl groups JAK3 (0.41 µM), cRAF (0.78 µM) Dual JAK3/cRAF inhibition; comparable to sorafenib
Oltipraz (Reference) Simple 1,2-dithiole-3-thione NF-κB, p70 S6 kinase Chemopreventive via ROS scavenging

Mechanistic Differentiation

  • Redox Activity: Unlike oltipraz, which primarily acts as an H₂S donor, the target compound combines H₂S release with kinase inhibition, enabling dual chemoprotective and antitumor effects .
  • Selectivity : The indene-dione moiety enhances electron-withdrawing effects, improving binding to ATP pockets in kinases (e.g., JAK3) compared to simpler dithiolothiones .
  • Multi-Target Inhibition : The target compound inhibits multiple kinases (e.g., JAK3, NPM1-ALK) with IC₅₀ values <1 µM, outperforming morpholinyl derivatives like 2q in cRAF inhibition .

Research Findings and Clinical Relevance

  • Anticancer Potential: The compound’s multi-kinase inhibition profile aligns with trends in oncology favoring multitarget therapies to combat resistance . Its IC₅₀ for JAK3 (0.36–0.46 µM) surpasses first-generation inhibitors like ruxolitinib (IC₅₀ ~3 µM).
  • Safety Profile: Hybrid dithioloquinoline derivatives show reduced off-target toxicity compared to non-steroidal anti-inflammatory drug (NSAID) hybrids, as they avoid cyclooxygenase inhibition .
  • Computational Validation : PASS Online predictions correlate with experimental kinase assays, reinforcing its utility in drug design .

Biological Activity

The compound 2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of dithioloquinolines and is characterized by a quinoline backbone fused with a dithiol moiety. Its biological activity has been the subject of various studies, focusing on its antitumor properties and interactions with specific biological targets.

Structural Characteristics

The molecular structure of this compound includes:

  • Quinoline Backbone : A bicyclic structure known for its pharmacological properties.
  • Dithiol Moiety : Contributes to the reactivity and biological interactions of the compound.
  • Trimethyl Groups : Located at specific positions on the quinoline ring, enhancing lipophilicity and potentially influencing biological interactions.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

Antitumor Activity

In vitro studies have shown that 2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione demonstrates significant cytotoxic effects against various cancer cell lines. The mechanism involves inhibition of key protein kinases implicated in cancer progression.

Cell LineIC50 (µM)Mechanism of Action
HL605.0Inhibition of cell proliferation
A5497.5Induction of apoptosis
MCF76.0Disruption of cell cycle

Enzyme Inhibition

The compound has been identified as an inhibitor of several kinases:

  • NPM1-ALK : Involved in anaplastic large cell lymphoma.
  • EGFR (L858R/T790M) : Associated with non-small cell lung cancer.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in a xenograft model using human cancer cells. The results indicated a substantial reduction in tumor volume compared to control groups treated with vehicle alone.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its biological activity. The study utilized Western blot analysis to assess the phosphorylation status of key signaling pathways affected by the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-benzyl-4,4,8-trimethyl-4,5-dihydroquinoline Quinoline core with benzyl substitutionAntitumor activity
Indanone Derivatives Indanone scaffoldAntibacterial and anti-inflammatory
Thiadiazole Derivatives Incorporation of thiadiazole ringsAntimicrobial properties

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